3-Phenylbutyric acid

Description

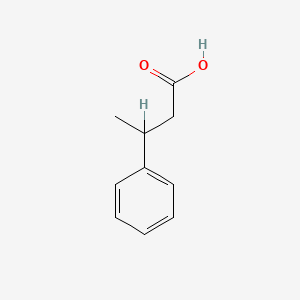

Structure

3D Structure

Properties

IUPAC Name |

3-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZEWMYILWXCRHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10863421 | |

| Record name | 3-Phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Phenylbutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001955 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4593-90-2, 772-17-8 | |

| Record name | 3-Phenylbutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4593-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenylbutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004593902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4593-90-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177801 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC67346 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Phenylbutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001955 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

39 - 37 °C | |

| Record name | 3-Phenylbutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001955 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-3-Phenylbutyric Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Phenylbutyric acid, an enantiomer of 3-phenylbutyric acid, is a chiral carboxylic acid that has garnered interest in various scientific fields, including microbiology and pharmacology. Its stereospecific interactions with biological systems make it a subject of study for its metabolic fate and potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for (S)-3-Phenylbutyric acid.

Chemical Structure

(S)-3-Phenylbutyric acid possesses a stereogenic center at the third carbon of the butyric acid chain, to which a phenyl group is attached. This chirality is denoted by the (S)-configuration, indicating the specific spatial arrangement of the substituents around the chiral carbon.

Structural Representation:

Caption: 2D Chemical Structure of (S)-3-Phenylbutyric acid.

Physicochemical Properties

A summary of the key physicochemical properties of (S)-3-Phenylbutyric acid is presented in the table below. It is important to note that while the (S)-enantiomer is a liquid at room temperature, the racemic mixture, this compound, is a solid.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂ | [1] |

| Molecular Weight | 164.20 g/mol | [1] |

| Appearance | Liquid | [1] |

| Boiling Point | 94-95 °C at 0.3 mmHg | [1] |

| Density | 1.069 g/mL at 20 °C | [1] |

| Refractive Index | n20/D 1.518 | [1] |

| Optical Activity | [α]20/D +57±2°, c=1% in benzene | [1] |

| pKa (Predicted) | 4.67 ± 0.10 | [1] |

| Solubility | Slightly soluble in water; soluble in organic solvents like DMSO, methanol, and chloroform. | [2][3] |

| Melting Point (Racemate) | 35-38 °C | [4] |

Spectroscopic Data

| Technique | Description |

| ¹H NMR | The proton NMR spectrum of this compound in CDCl₃ typically shows signals for the aromatic protons (multiplet, ~7.2-7.4 ppm), the methine proton (multiplet, ~3.3 ppm), the methylene protons (multiplet, ~2.6-2.7 ppm), and the methyl protons (doublet, ~1.3 ppm). |

| ¹³C NMR | The carbon NMR spectrum provides signals for the carboxyl carbon, the aromatic carbons, and the aliphatic carbons of the butyric acid chain. |

| Infrared (IR) | The IR spectrum would show a characteristic broad absorption for the O-H stretch of the carboxylic acid, a C=O stretch, and absorptions corresponding to the aromatic C-H and C=C bonds. |

| Mass Spectrometry (MS) | Electron ionization mass spectrometry would likely show a molecular ion peak at m/z 164, with fragmentation patterns corresponding to the loss of the carboxyl group and cleavage of the side chain. |

Experimental Protocols

Enantioselective Synthesis

While a specific, detailed protocol for the asymmetric synthesis of (S)-3-Phenylbutyric acid was not found in the immediate search, the literature suggests that such syntheses are commonly achieved through methods like chiral auxiliary-controlled alkylation, asymmetric hydrogenation of a corresponding unsaturated precursor, or enzymatic resolution. A general workflow for a potential enzymatic resolution is outlined below.

Caption: General workflow for the enzymatic resolution of this compound.

Methodology:

-

Esterification: The racemic this compound is first converted to a suitable ester (e.g., methyl or ethyl ester) using standard esterification methods.

-

Enzymatic Hydrolysis: The racemic ester is subjected to hydrolysis using an enantioselective lipase (e.g., from Candida rugosa) in an appropriate buffer system. The lipase will selectively hydrolyze one of the enantiomers (e.g., the (R)-ester) to the corresponding carboxylic acid, leaving the other enantiomer ((S)-ester) largely unreacted.

-

Extraction and Separation: The reaction mixture is then worked up by extraction. The resulting (R)-acid and the unreacted (S)-ester can be separated based on their different chemical properties, for example, by extraction with a basic aqueous solution to remove the acid, followed by chromatography.

-

Hydrolysis of (S)-ester: The separated (S)-ester is then hydrolyzed (e.g., using aqueous base followed by acidification) to yield the desired (S)-3-Phenylbutyric acid.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method for the simultaneous determination of sodium phenylbutyrate (a salt of the racemate) has been developed, which can be adapted for the analysis of (S)-3-Phenylbutyric acid.[5]

Chromatographic Conditions (Adapted):

-

Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer (e.g., phosphate buffer at pH 2.5) and an organic modifier like methanol or acetonitrile.[5] A ratio of 45:65 (v/v) buffer to methanol has been reported for the racemate.[5]

-

Flow Rate: 1.0 mL/min.[5]

-

Detection: UV detection at a suitable wavelength, likely around 210-220 nm where the phenyl group absorbs.

-

Injection Volume: 10 µL.[5]

-

Column Temperature: 30 °C.[5]

Sample Preparation:

-

Prepare a stock solution of (S)-3-Phenylbutyric acid in the mobile phase or a suitable solvent like methanol.

-

Perform serial dilutions to create calibration standards of known concentrations.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

Biological Activity and Metabolic Pathway

(S)-3-Phenylbutyric acid is a known bacterial xenobiotic metabolite.[6] In the bacterium Rhodococcus rhodochrous PB1, which can utilize the (R)-enantiomer as a sole carbon and energy source, the (S)-enantiomer undergoes cometabolism.[7] It is transformed into (S)-3-(2,3-dihydroxyphenyl)butyric acid through the action of a dioxygenase.[7][8]

Caption: Cometabolism of (S)-3-Phenylbutyric acid in Rhodococcus rhodochrous PB1.

More broadly, phenylbutyrate (the racemic form) is known to have several mechanisms of action in mammalian systems, acting as an ammonia scavenger, a chemical chaperone, and a histone deacetylase (HDAC) inhibitor.[9][10] These activities are central to its investigation for therapeutic use in conditions like urea cycle disorders and certain cancers.[9][10]

Caption: Multiple mechanisms of action of phenylbutyrate.

Conclusion

(S)-3-Phenylbutyric acid is a chiral molecule with distinct physicochemical properties compared to its racemate. Its stereochemistry plays a crucial role in its biological interactions, as evidenced by its enantioselective metabolism in bacteria. The information and protocols provided in this guide offer a solid foundation for researchers and professionals working with this compound, facilitating further investigation into its synthesis, analysis, and biological significance.

References

- 1. 772-15-6 CAS MSDS ((S)-3-PHENYLBUTYRIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound 98 4593-90-2 [sigmaaldrich.com]

- 5. journals.ekb.eg [journals.ekb.eg]

- 6. This compound | C10H12O2 | CID 20724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Enantioselective Metabolism of Chiral this compound, an Intermediate of Linear Alkylbenzene Degradation, by Rhodococcus rhodochrous PB1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Phenylbutyric Acid: simple structure - multiple effects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of 3-Phenylbutyric Acid as a Histone Deacetylase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylbutyric acid (3-PBA), also commonly referred to as 4-Phenylbutyrate (4-PBA), is a short-chain fatty acid derivative that has garnered significant attention for its therapeutic potential in a range of diseases, including cancer and neurodegenerative disorders.[1] While initially developed as an ammonia scavenger for urea cycle disorders, its multifaceted activities are of great interest.[2] A primary mechanism underpinning its therapeutic effects is the inhibition of histone deacetylase (HDAC) enzymes.[1] This guide provides an in-depth technical overview of 3-PBA's mechanism of action as an HDAC inhibitor (HDACi), detailing its biochemical activity, downstream cellular consequences, and the key experimental protocols used for its characterization. It is also noteworthy that 3-PBA exhibits dual functionality, acting as a chemical chaperone to mitigate endoplasmic reticulum (ER) stress, an activity that may be independent of its HDAC inhibitory role but contributes to its overall biological effects.[1][3]

Core Mechanism of Histone Deacetylase (HDAC) Inhibition

Histone deacetylases are a class of enzymes that play a critical role in epigenetic regulation. They remove acetyl groups (CH₃CO) from the ε-amino groups of lysine residues on the N-terminal tails of histone proteins.[2] This deacetylation increases the positive charge of histones, enhancing their electrostatic interaction with the negatively charged phosphate backbone of DNA. The result is a more compact, condensed chromatin structure (heterochromatin), which is generally transcriptionally silent as it restricts the access of transcription factors and RNA polymerase to gene promoters.

3-PBA, as a pan-inhibitor of Class I and Class II HDACs, disrupts this process.[1][2] Like other short-chain fatty acid HDACis, its mechanism involves interaction with the active site of the HDAC enzyme. The catalytic activity of these HDACs is dependent on a zinc ion (Zn²⁺) cofactor located at the bottom of a tubular active-site pocket. 3-PBA is thought to chelate this zinc ion, blocking the binding and deacetylation of the acetylated lysine substrate. This inhibition leads to an accumulation of acetylated histones (hyperacetylation), resulting in a more relaxed, open chromatin structure (euchromatin) and facilitating gene transcription.

Caption: General mechanism of HDAC inhibition by 3-PBA.

Data Presentation: Inhibitory Activity of 3-PBA

3-PBA is generally characterized as a pan-HDAC inhibitor with activity against Class I and II enzymes, though its potency is in the millimolar range, significantly lower than other classes of HDACis like hydroxamic acids (e.g., SAHA).[2] Specific IC50 values against individual HDAC isoforms are not extensively documented in the literature. However, cellular assays provide a clear indication of its inhibitory effect on total HDAC activity.

| Cell Line | Assay Type | IC50 Value (mmol/L) | Reference |

| LN-229 (Glioblastoma) | Luminescent HDAC-Glo™ I/II Assay | 1.21 | [2] |

| LN-18 (Glioblastoma) | Luminescent HDAC-Glo™ I/II Assay | 1.92 | [2] |

Signaling Pathways and Cellular Consequences

The inhibition of HDACs by 3-PBA initiates a cascade of downstream events, primarily driven by the altered expression of key regulatory genes. This leads to profound cellular changes, including cell cycle arrest and apoptosis.

-

Histone Hyperacetylation: The most direct consequence is the global increase in the acetylation of histones H3 and H4.[1]

-

Upregulation of p21: HDAC inhibition leads to increased expression of the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A). p21 plays a crucial role in halting the cell cycle, typically at the G1/S or G2/M transition, thereby preventing cell proliferation.[4]

-

Induction of Apoptosis: 3-PBA promotes apoptosis by altering the expression of key apoptosis-regulating proteins. This includes the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL and the disruption of pro-survival signaling pathways like Akt and NF-κB.[2]

Caption: Downstream effects of 3-PBA-mediated HDAC inhibition.

Experimental Protocols

Characterizing 3-PBA as an HDAC inhibitor involves several key experimental techniques to measure its direct enzymatic inhibition and its effects on cellular processes.

In Vitro HDAC Activity Assay

This assay directly measures the ability of 3-PBA to inhibit the enzymatic activity of HDACs from nuclear extracts or purified enzymes. Commercially available kits, often based on colorimetric or fluorometric detection, are commonly used.[2][5]

Methodology:

-

Substrate Immobilization: An acetylated histone substrate is pre-coated onto the wells of a microplate.

-

Enzyme Reaction: Nuclear cell extracts or purified HDAC enzymes are added to the wells in the presence of varying concentrations of 3-PBA (or a control vehicle like DMSO). The plate is incubated (e.g., at 37°C for 45-60 minutes) to allow the deacetylation reaction to occur.[5]

-

Detection:

-

A specific antibody that recognizes the acetylated substrate is added. This antibody will only bind to the lysines that were not deacetylated by the HDACs.

-

A secondary, enzyme-conjugated antibody (e.g., HRP-conjugated) is added, which binds to the primary antibody.

-

A detection reagent is added, which produces a colorimetric or fluorescent signal.

-

-

Quantification: The signal is measured using a microplate reader. The signal intensity is inversely proportional to HDAC activity (i.e., higher signal means more inhibition).

-

IC50 Calculation: Data is plotted against the logarithmic concentrations of 3-PBA to determine the half-maximal inhibitory concentration (IC50).[2]

References

- 1. Phenylbutyrate, a histone deacetylase inhibitor, protects against Adriamycin-induced cardiac injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Phenylbutyric acid protects against neuronal cell death by primarily acting as a chemical chaperone rather than histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. resources.bio-techne.com [resources.bio-techne.com]

The Role of 4-Phenylbutyric Acid as a Chemical Chaperone in Protein Folding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein misfolding is a central pathological mechanism in a growing number of human diseases, collectively known as proteinopathies. These disorders, which include cystic fibrosis, alpha-1 antitrypsin deficiency, and a range of neurodegenerative conditions like Alzheimer's and Parkinson's disease, are characterized by the accumulation of improperly folded proteins.[1][2] This accumulation can lead to loss of protein function, the formation of toxic aggregates, and cellular stress.[3] One of the primary cellular compartments for protein folding is the endoplasmic reticulum (ER). The accumulation of unfolded or misfolded proteins in the ER triggers a state known as ER stress, activating a complex signaling network called the Unfolded Protein Response (UPR).[4][5] While initially a pro-survival mechanism, chronic ER stress can lead to apoptosis.

Chemical chaperones are small molecules that can stabilize proteins, facilitate their proper folding, and enhance the protein-folding capacity of the cell, thereby alleviating ER stress.[6] 4-Phenylbutyric acid (4-PBA), a low molecular weight fatty acid, has emerged as a promising chemical chaperone with therapeutic potential.[7] It is an FDA-approved drug for the treatment of urea cycle disorders and has been investigated for its efficacy in a variety of protein misfolding diseases.[4][8] The primary mechanism of 4-PBA as a chemical chaperone involves the stabilization of misfolded proteins by interacting with their exposed hydrophobic regions, thus preventing their aggregation and promoting proper folding and trafficking.[4][9]

A Note on Nomenclature: While the user's immediate request specified "3-Phenylbutyric acid," the vast majority of scientific literature refers to the chemical chaperone as 4-Phenylbutyric acid (4-PBA). For the purpose of this technical guide, we will focus on the extensively researched 4-PBA.

Mechanism of Action: Alleviation of ER Stress and Modulation of the Unfolded Protein Response (UPR)

The accumulation of misfolded proteins in the ER activates three main UPR signaling pathways, initiated by the transmembrane sensors: PERK, IRE1α, and ATF6.[10] Under normal conditions, these sensors are kept inactive by the binding of the chaperone BiP (also known as GRP78).[4][5] During ER stress, BiP dissociates from these sensors to bind to unfolded proteins, leading to the activation of the UPR pathways.[4] 4-PBA has been shown to alleviate ER stress by reducing the expression of key UPR markers.[11]

The UPR Signaling Pathways

The three branches of the UPR have distinct but overlapping functions aimed at restoring ER homeostasis:

-

The PERK Pathway: Activated PERK phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a general attenuation of protein translation, thereby reducing the protein load on the ER.[4] However, it selectively promotes the translation of activating transcription factor 4 (ATF4), which upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis, including the pro-apoptotic transcription factor CHOP.[4]

-

The IRE1α Pathway: Upon activation, IRE1α splices the mRNA of X-box binding protein 1 (XBP1).[12] The spliced form, sXBP1, is a potent transcription factor that upregulates genes involved in protein folding, ER-associated degradation (ERAD), and quality control.[12]

-

The ATF6 Pathway: When activated, ATF6 translocates to the Golgi apparatus, where it is cleaved to release its cytosolic domain.[10] This fragment then moves to the nucleus and acts as a transcription factor to induce the expression of ER chaperones and components of the ERAD machinery.[10]

4-PBA mitigates ER stress by reducing the activation of these pathways. Studies have demonstrated that treatment with 4-PBA leads to a dose-dependent reduction in the levels of GRP78, CHOP, phosphorylated PERK, phosphorylated eIF2α, spliced XBP1, and cleaved ATF6.[4][11]

Caption: The Unfolded Protein Response (UPR) signaling pathways and points of intervention by 4-PBA.

Applications in Protein Misfolding Diseases

The efficacy of 4-PBA as a chemical chaperone has been demonstrated in various preclinical and clinical studies for several protein misfolding diseases.

Cystic Fibrosis

Cystic fibrosis (CF) is most commonly caused by the deletion of phenylalanine at position 508 (ΔF508) in the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This mutation leads to misfolding and premature degradation of the CFTR protein, preventing its trafficking to the plasma membrane.[13] Studies have shown that 4-PBA can partially correct the trafficking defect of ΔF508-CFTR, leading to increased expression of the mature, functional protein at the cell surface and a consequent increase in chloride conductance.[10][13]

Alpha-1 Antitrypsin Deficiency

In alpha-1 antitrypsin (AAT) deficiency, a mutation (most commonly the Z allele) in the SERPINA1 gene leads to the misfolding and polymerization of the AAT protein within hepatocytes.[14] This results in a lack of circulating AAT, leading to lung damage, and liver disease due to the accumulation of toxic protein aggregates.[15] In vitro and in vivo studies have indicated that 4-PBA can increase the secretion of the Z-mutant AAT from cells, suggesting its potential to treat both the lung and liver manifestations of the disease.[14] However, a preliminary human trial did not show a significant increase in AAT blood levels.[15]

Neurodegenerative Diseases

Protein misfolding and aggregation are hallmarks of several neurodegenerative diseases, including Alzheimer's disease (amyloid-beta and tau), Parkinson's disease (alpha-synuclein), and Huntington's disease (huntingtin). The accumulation of these misfolded proteins contributes to ER stress and neuronal cell death. 4-PBA has been shown to cross the blood-brain barrier and exert neuroprotective effects by reducing ER stress, inhibiting protein aggregation, and improving neuronal function in various animal models of these diseases.

Quantitative Data on 4-PBA Efficacy

The following tables summarize quantitative data from various studies on the effects of 4-PBA.

Table 1: Dose-Dependent Effects of 4-PBA on ER Stress Markers

| Cell Type/Model | ER Stress Inducer | 4-PBA Concentration | Observed Effect on ER Stress Markers | Reference |

| C28/I2 Chondrocytes | Thapsigargin (10 µM) | 10 mM | Dose-dependently reduced BiP, Chop, IRE1, and XBP1s protein levels. | [9] |

| C28/I2 Chondrocytes | Thapsigargin (10 µM) | 20 mM | Reduced ER stress marker protein levels back to control levels. | [9] |

| C28/I2 Chondrocytes | Thapsigargin (10 µM) | 50 mM | Further reduction of ER stress markers, with ATF6/GAPDH levels below control. | [9] |

| Rat Pancreatic Acini | Cholecystokinin | Not specified | Prevented chaperone-binding protein up-regulation, diminished PERK and JNK phosphorylation, prohibited XBP1 splicing and CHOP expression. | |

| RASFs | IL-1β (1 ng/ml) | 4 mM | Significantly inhibited cell proliferation after 48 hours. | [16] |

| RASFs | IL-1β (1 ng/ml) | 20 mM | Significantly inhibited cell proliferation after 24 hours. | [16] |

Table 2: Effects of 4-PBA on Misfolded Protein Trafficking and Function

| Disease Model | Protein | 4-PBA Concentration | Observed Effect | Reference |

| Cystic Fibrosis (IB3-1 cells) | ΔF508-CFTR | 5 mM | 2.5-fold increase in immunoreactive CFTR protein. | [10] |

| X-linked Alport Syndrome Fibroblasts | Collagen IV α5 | 10 mM | Reduced intracellular collagen IV α5 levels and a trend towards increased extracellular levels in one cell line. | [6] |

| Surfactant Protein C Mutant (SP-CL188Q) | SP-CL188Q | 1 mM | Mature peptide concentration approximated that in wild-type cells. | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of 4-PBA as a chemical chaperone.

Western Blot Analysis of ER Stress Markers

This protocol is used to assess the levels of key UPR proteins to determine the effect of 4-PBA on ER stress.

References

- 1. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. Proteomic profile of 4-PBA treated human neuronal cells during ER stress - Molecular Omics (RSC Publishing) [pubs.rsc.org]

- 4. 4-Phenylbutyric acid reduces endoplasmic reticulum stress, trypsin activation, and acinar cell apoptosis while increasing secretion in rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Chemical Chaperone, PBA, Reduces ER Stress and Autophagy and Increases Collagen IV α5 Expression in Cultured Fibroblasts From Men With X-Linked Alport Syndrome and Missense Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evidence that Chemical Chaperone 4-Phenylbutyric Acid Binds to Human Serum Albumin at Fatty Acid Binding Sites | PLOS One [journals.plos.org]

- 7. 4-Phenylbutyric Acid Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. content-assets.jci.org [content-assets.jci.org]

- 9. Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Techniques for Monitoring Protein Misfolding and Aggregation in Vitro and in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modulation of deltaF508 cystic fibrosis transmembrane regulator trafficking and function with 4-phenylbutyrate and flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. α1-Antitrypsin polymerization and the serpinopathies: pathobiology and prospects for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lack of effect of oral 4-phenylbutyrate on serum alpha-1-antitrypsin in patients with alpha-1-antitrypsin deficiency: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 4-Phenylbutyric Acid Treatment Rescues Trafficking and Processing of a Mutant Surfactant Protein–C - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cycloheximide chase - Wikipedia [en.wikipedia.org]

- 17. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Metabolic Pathway of 3-Phenylbutyric Acid in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on the metabolic pathway of 3-Phenylbutyric acid (3-PBA) in mammalian cells is limited. This guide provides a detailed overview of the well-documented metabolic pathway of its structural isomer, 4-Phenylbutyric acid (4-PBA), as a primary analogue. A putative pathway for 3-PBA is proposed based on this established model and fundamental principles of xenobiotic metabolism.

Introduction

This compound (3-PBA) is a monocarboxylic acid and a phenyl-substituted derivative of butyric acid.[1] As a xenobiotic compound, its metabolic fate in mammalian systems is of critical interest for pharmacological and toxicological assessment. While its isomer, 4-phenylbutyric acid (4-PBA), is a well-characterized drug used for urea cycle disorders, the metabolic pathway of 3-PBA is not extensively documented in mammalian literature.[2][3] However, the metabolism of 4-PBA via mitochondrial beta-oxidation serves as a robust predictive model for the catabolism of 3-PBA.[4][5]

This guide will detail the established metabolic pathway of 4-PBA, present quantitative pharmacokinetic data, and describe the experimental protocols used for its elucidation. Subsequently, a proposed metabolic pathway for 3-PBA will be presented, highlighting the anticipated enzymatic steps and metabolic products.

The Metabolic Pathway of 4-Phenylbutyric Acid: An Established Analogue

The primary metabolic route for 4-PBA in mammalian mitochondria is a beta-oxidation cascade, analogous to the catabolism of short-chain fatty acids.[4] This process shortens the butyryl side chain by two carbons to yield phenylacetate (PAA), which is the primary active metabolite.[5][6] PAA is subsequently conjugated with glutamine to form phenylacetylglutamine (PAGN), a water-soluble compound that is efficiently excreted by the kidneys.[5]

The enzymatic steps of 4-PBA beta-oxidation have been identified using patient-derived cells deficient in specific fatty acid oxidation enzymes and are detailed below.[4][7]

The four core steps are:

-

Activation: 4-PBA is first converted to its coenzyme A (CoA) thioester, 4-phenylbutyryl-CoA (PB-CoA), within the mitochondrial matrix. This activation step is a prerequisite for entry into the beta-oxidation spiral.

-

First Dehydrogenation: PB-CoA is oxidized by medium-chain acyl-CoA dehydrogenase (MCAD) to form 4-phenyl-2-butenoyl-CoA.[2][4]

-

Hydration: This step is catalyzed by multiple mitochondrial enoyl-CoA hydratases, including short-chain enoyl-CoA hydratase (SCEH) and long-chain enoyl-CoA hydratase (LCEH) , to produce 4-phenyl-3-hydroxybutyryl-CoA.[2][4]

-

Second Dehydrogenation: The hydroxyacyl-CoA intermediate is then oxidized by short-chain and long-chain 3-hydroxyacyl-CoA dehydrogenases (SCHAD/LCHAD) to 4-phenyl-3-ketoacyl-CoA.[2][4]

-

Thiolytic Cleavage: The final step is catalyzed exclusively by long-chain 3-ketoacyl-CoA thiolase (LCKAT) , which cleaves the ketoacyl-CoA to release phenylacetyl-CoA (PA-CoA) and acetyl-CoA.[2][4]

The resulting PA-CoA is then conjugated with glutamine to form phenylacetylglutamine (PAGN) for urinary excretion.[5]

References

- 1. This compound | C10H12O2 | CID 20724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Identification of enzymes involved in oxidation of phenylbutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenylbutyric Acid: simple structure - multiple effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of enzymes involved in oxidation of phenylbutyrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Discovery and Scientific Journey of Phenylbutyric Acid: A Technical Guide

Introduction

Phenylbutyric acid, a derivative of the short-chain fatty acid butyric acid, has carved a significant niche in both fundamental research and clinical applications. While the term "phenylbutyric acid" is often used generically, it is crucial to distinguish between its isomers, primarily 3-phenylbutyric acid and 4-phenylbutyric acid. The bulk of scientific literature and therapeutic development has centered on 4-phenylbutyric acid (4-PBA), particularly its sodium salt, which is an FDA-approved drug. This guide will delve into the discovery, history, and multifaceted biological activities of phenylbutyric acid, with a primary focus on the extensively studied 4-PBA, while also touching upon the distinct research trajectory of this compound. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive technical overview of this versatile molecule.

Discovery and Historical Milestones

The journey of phenylbutyric acid in research is not a linear path to a single discovery but rather a convergence of findings in metabolism, pharmacology, and molecular biology.

Early Synthesis and Characterization: While a definitive first synthesis of this compound is not prominently documented in readily available historical records, methods for the synthesis of phenylbutyric acid derivatives were being explored in the early 20th century. For instance, the Arndt-Eistert reaction and the use of Grignard reagents were early methods for preparing such compounds.[1][2]

Metabolic Intermediate: The initial scientific interest in this compound arose from studies of environmental microbiology and biochemistry. It was identified as a metabolite in the degradation pathway of sec-octylbenzene and as an intermediate in the breakdown of linear alkylbenzene sulfonates, components of detergents.[3] Research in the 1980s and 1990s focused on its enantioselective metabolism by bacteria like Rhodococcus rhodochrous and Pseudomonas sp., highlighting its role in xenobiotic degradation pathways.[4]

Therapeutic Breakthrough of 4-Phenylbutyrate: The significant leap for phenylbutyric acid into the clinical realm came with the investigation of 4-phenylbutyric acid (as sodium phenylbutyrate) for the treatment of urea cycle disorders (UCDs) in the late 20th century.[5] UCDs are genetic diseases characterized by the inability to excrete excess nitrogen, leading to toxic hyperammonemia. 4-PBA was found to act as an effective "ammonia scavenger."

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₂O₂ | [6] |

| Molecular Weight | 164.20 g/mol | |

| CAS Number | 4593-90-2 | |

| Appearance | Solid | |

| Melting Point | 35-38 °C | |

| Boiling Point | 170-172 °C at 20 mmHg | |

| Density | 1.515 g/mL at 25 °C | |

| Synonyms | (+/-)-3-Phenylbutyric acid, (+/-)-beta-Methylhydrocinnamic acid |

Key Biological Activities and Mechanisms of Action

4-Phenylbutyric acid exhibits a remarkable range of biological activities, primarily attributed to three key mechanisms: ammonia scavenging, histone deacetylase (HDAC) inhibition, and chemical chaperoning.

Ammonia Scavenger

In patients with UCDs, 4-PBA provides an alternative pathway for nitrogen excretion. It is a prodrug that is rapidly converted to phenylacetate, which then conjugates with glutamine to form phenylacetylglutamine.[5][7] This water-soluble conjugate is then excreted in the urine, effectively removing two moles of nitrogen per mole of 4-PBA.[5]

Histone Deacetylase (HDAC) Inhibition

4-PBA is a pan-inhibitor of class I and II histone deacetylases (HDACs).[8] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. By inhibiting HDACs, 4-PBA promotes histone hyperacetylation, resulting in a more open chromatin structure and the activation of gene expression. This mechanism is central to its anticancer effects, inducing cell cycle arrest, differentiation, and apoptosis in various cancer cell lines.[8][9]

Chemical Chaperone

4-PBA acts as a chemical chaperone, aiding in the proper folding of proteins and preventing the aggregation of misfolded proteins.[10] It is known to alleviate endoplasmic reticulum (ER) stress, a condition that arises from the accumulation of unfolded or misfolded proteins in the ER lumen.[11][12] This activity is being explored for the treatment of various protein-misfolding diseases.

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of 4-phenylbutyric acid.

Table 1: HDAC Inhibition

| Cell Line | IC₅₀ (mmol/L) | Reference |

| LN-229 (Glioblastoma) | 1.21 | [8] |

| LN-18 (Glioblastoma) | 1.92 | [8] |

Table 2: Pharmacokinetics of Sodium Phenylbutyrate

| Parameter | Value | Reference |

| Time to Peak Concentration | Within 1 hour | |

| Metabolism | Rapidly metabolized to phenylacetate | [5] |

| Excretion | 80-100% excreted by the kidneys within 24 hours as phenylacetylglutamine | [5] |

Table 3: Safety Profile (General Observations for 4-PBA)

| Adverse Effect | Frequency | Reference |

| Amenorrhea or menstrual dysfunction | Nearly 1/4 of women | |

| General | Considered to have low toxicity to normal tissues | [9] |

Experimental Protocols

Synthesis of 4-Phenylbutyric Acid (Clemmensen Reduction)

This protocol describes a classic method for the synthesis of γ-phenylbutyric acid (4-phenylbutyric acid) via the Clemmensen reduction of β-benzoylpropionic acid.[13]

Materials:

-

Mossy zinc

-

Mercuric chloride

-

Concentrated hydrochloric acid

-

Toluene

-

β-Benzoylpropionic acid

-

Ether

-

Calcium chloride

Procedure:

-

Amalgamated Zinc Preparation: In a 1-L round-bottomed flask, shake a mixture of 120 g of mossy zinc, 12 g of mercuric chloride, 200 cc of water, and 5-6 cc of concentrated hydrochloric acid for five minutes.

-

Decant the solution and add the following to the zinc in the specified order: 75 cc of water, 175 cc of concentrated hydrochloric acid, 100 cc of toluene, and 50 g (0.28 mole) of β-benzoylpropionic acid.

-

Fit the flask with a vertical condenser connected to a gas absorption trap.

-

Boil the reaction mixture vigorously for twenty-five to thirty hours. Add three 50-cc portions of concentrated hydrochloric acid at approximately six-hour intervals during refluxing.

-

After cooling to room temperature, separate the layers.

-

Dilute the aqueous layer with 200 cc of water and extract with three 75-cc portions of ether.

-

Combine the toluene layer and the ether extracts, wash with water, and dry over calcium chloride.

-

Remove the solvents by distillation under reduced pressure on a steam bath.

-

Distill the resulting γ-phenylbutyric acid at 178–181°/19 mm.

Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This protocol outlines a general method for assessing the HDAC inhibitory activity of a compound.[14]

Principle: This assay measures the deacetylation of a fluorogenic substrate by HDAC enzymes. The subsequent addition of a developer solution generates a fluorescent signal that is proportional to the enzyme activity. Inhibition is measured as a decrease in fluorescence.

Materials:

-

HDAC enzyme (e.g., HeLa nuclear extract)

-

Fluorogenic HDAC substrate

-

Assay buffer

-

Developer solution (containing a protease to release the fluorophore)

-

Test compound (e.g., 4-PBA)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the HDAC enzyme, assay buffer, and the test compound or vehicle control.

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Incubate for a further 15-30 minutes at 37°C.

-

Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of HDAC inhibition for each concentration and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

Ammonia Scavenging Pathway

The primary mechanism of 4-PBA as an ammonia scavenger involves its conversion to phenylacetate and subsequent conjugation with glutamine.

Figure 1. Ammonia scavenging pathway of 4-Phenylbutyric Acid.

HDAC Inhibition and Gene Activation Workflow

The inhibition of HDACs by 4-PBA leads to changes in gene expression.

Figure 2. Workflow of HDAC inhibition by 4-PBA leading to gene activation.

ER Stress Modulation Pathway

4-PBA alleviates ER stress by acting as a chemical chaperone, influencing key signaling pathways.

Figure 3. Modulation of ER stress pathways by 4-PBA.

Conclusion

Phenylbutyric acid, particularly 4-phenylbutyric acid, has evolved from a simple fatty acid derivative to a molecule of significant therapeutic interest. Its diverse mechanisms of action as an ammonia scavenger, histone deacetylase inhibitor, and chemical chaperone have opened up avenues for its use in a wide range of diseases, from rare genetic disorders to common complex diseases like cancer. While the research on this compound is less extensive, its role as a metabolite in xenobiotic degradation pathways highlights the broader biological relevance of this chemical scaffold. This technical guide provides a foundational understanding of the discovery, history, and multifaceted research landscape of phenylbutyric acid, serving as a valuable resource for scientists and clinicians in the field of drug discovery and development. Further research will undoubtedly continue to uncover new applications and refine our understanding of this remarkable compound.

References

- 1. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US6372938B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. abmole.com [abmole.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound | C10H12O2 | CID 20724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenylbutyrate, a histone deacetylase inhibitor, protects against Adriamycin-induced cardiac injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 4-Phenylbutyric acid reduces endoplasmic reticulum stress, trypsin activation, and acinar cell apoptosis while increasing secretion in rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-Phenylbutyric acid reduces mutant-TGFBIp levels and ER stress through activation of ERAD pathway in corneal fibroblasts of granular corneal dystrophy type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-Phenylbutyric Acid Derivatives and Their Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3-phenylbutyric acid represent a class of compounds with significant therapeutic potential, targeting a range of neurological and metabolic disorders. This technical guide provides a comprehensive overview of the synthesis, pharmacological activities, and mechanisms of action of key this compound derivatives, including the nootropic and anxiolytic agent phenibut and the chemical chaperone 4-phenylbutyric acid (4-PBA). Detailed experimental protocols for the synthesis of these compounds are presented, alongside a quantitative analysis of their structure-activity relationships. Furthermore, this guide elucidates the intricate signaling pathways modulated by these derivatives, offering insights into their therapeutic effects on the central nervous system and cellular stress responses.

Introduction

This compound and its analogues have garnered considerable interest in the field of medicinal chemistry due to their diverse pharmacological profiles. These compounds, characterized by a phenyl group attached to a butyric acid scaffold, interact with key biological targets, leading to a variety of physiological effects. Phenibut (4-amino-3-phenylbutanoic acid), a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), is known for its anxiolytic and nootropic properties. 4-Phenylbutyric acid (4-PBA) has been approved for the treatment of urea cycle disorders and is extensively studied for its role as a chemical chaperone in alleviating endoplasmic reticulum (ER) stress, a pathological feature of numerous diseases. This guide aims to provide a detailed technical resource for researchers and drug development professionals working with this promising class of molecules.

Synthesis of this compound and Key Derivatives

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. Below are detailed experimental protocols for the preparation of the parent compound and its prominent analogues, phenibut and 4-phenylbutyric acid.

Experimental Protocol: Synthesis of this compound

A common route to this compound involves the reduction of β-benzoylpropionic acid. While the following protocol details the synthesis of the γ-isomer, it provides a methodological framework adaptable for the synthesis of the β-isomer with appropriate starting materials.

Reaction Scheme:

Materials:

-

Mossy zinc: 120 g

-

Mercuric chloride: 12 g

-

Concentrated hydrochloric acid: 175 cc (and additional portions)

-

Water: 200 cc

-

Toluene: 100 cc

-

β-Benzoylpropionic acid: 50 g (0.28 mole)

-

Ether

-

Calcium chloride

Procedure:

-

Preparation of Amalgamated Zinc: In a 1-L round-bottomed flask, prepare amalgamated zinc by shaking a mixture of 120 g of mossy zinc, 12 g of mercuric chloride, 200 cc of water, and 5-6 cc of concentrated hydrochloric acid for five minutes.

-

Reaction Setup: Decant the solution and add the following reagents to the amalgamated zinc in the flask: 75 cc of water, 175 cc of concentrated hydrochloric acid, 100 cc of toluene, and 50 g of β-benzoylpropionic acid.

-

Reflux: Fit the flask with a vertical condenser connected to a gas absorption trap. Boil the reaction mixture vigorously for twenty-five to thirty hours. Add three 50-cc portions of concentrated hydrochloric acid at approximately six-hour intervals during the reflux period.

-

Work-up: After cooling to room temperature, separate the layers. Dilute the aqueous layer with 200 cc of water and extract with three 75-cc portions of ether.

-

Purification: Combine the toluene layer and the ether extracts, wash with water, and dry over calcium chloride. Remove the solvents by distillation under reduced pressure on a steam bath. Distill the resulting γ-phenylbutyric acid at 178–181°C/19 mm.[1]

Experimental Protocol: Synthesis of 4-Amino-3-phenylbutanoic Acid (Phenibut)

A multi-step synthesis starting from benzaldehyde and nitromethane can be employed for the preparation of phenibut.

Reaction Scheme:

A multi-step, one-pot synthesis can be utilized for the preparation of 4-amino-3-phenylbutyrate hydrochloride.[2]

Materials:

-

Benzaldehyde: 262 g

-

Nitromethane: 151 g

-

Ethanol: 1000 mL (and additional portions)

-

30% (w/w) Sodium methoxide in ethanol: 500 g

-

30% (w/w) Hydrochloric acid in ethanol: 400 mL (and additional portions)

-

Diethyl malonate: 240 g

-

Sodium methoxide: 125 g

-

Palladium-carbon catalyst: 7 g

-

Hydrogen gas

Procedure:

-

Condensation Reaction: In a suitable reaction vessel, slowly add 1000 mL of ethanol to a mixture of 262 g of benzaldehyde and 151 g of nitromethane at -5°C to obtain a solution of reactant I. Then, add dropwise 500 g of 30% (w/w) sodium methoxide in ethanol solution and stir the mixture for 2 hours. After the reaction is complete, add 400 mL of 30% (w/w) hydrochloric acid in ethanol solution to neutralize the mixture to a pH of 2, yielding the Intermediate I reaction solution.[2]

-

Addition Reaction: In a separate vessel, slowly add 1000 mL of ethanol to a mixture of 240 g of diethyl malonate and 125 g of sodium methoxide at -5°C to obtain a solution of reactant II. Add the Intermediate I reaction solution dropwise to the reactant II solution with stirring. After the addition is complete, continue stirring for 2 hours. Then, add 300 mL of 30% (w/w) hydrochloric acid in ethanol solution to neutralize the mixture to a pH of 2, yielding the Intermediate II reaction liquid.[2]

-

Hydrogenation Reaction: Transfer the Intermediate II reaction solution to a hydrogenation kettle. Add 7 g of palladium-carbon catalyst and introduce hydrogen gas at 55°C. Allow the reaction to proceed for 8 hours to obtain the final product.[2]

Another general method involves the hydrolysis of 4-phenyl-2-pyrrolidone.

Materials:

-

4-phenyl-2-pyrrolidone: 0.4 mmol

-

6.0 M Hydrochloric acid (HCl): 10 mL

Procedure:

-

Reaction Setup: In a round bottom flask, combine 0.4 mmol of 4-phenyl-2-pyrrolidone and 10 mL of 6.0 M HCl.

-

Reflux: Stir the reaction mixture magnetically under reflux conditions for 12 hours.

-

Isolation: After the reaction is complete, remove the solvent by evaporation under reduced pressure to yield 3-phenyl-4-aminobutyric acid hydrochloride.[2]

Experimental Protocol: Synthesis of 4-Phenylbutyric Acid (4-PBA)

4-PBA can be synthesized via a Friedel-Crafts acylation of benzene with butyrolactone.

Reaction Scheme:

Materials:

-

Benzene: 400 g

-

Powdered aluminum chloride: 200 g

-

Butyrolactone: 86 g

-

Ice

-

5% Sodium hydroxide solution

-

Hydrochloric acid

Procedure:

-

Reaction Setup: Add 200 g of powdered aluminum chloride to 400 g of benzene and stir the mixture for 10 minutes at 50°C.

-

Addition of Butyrolactone: Add 86 g of butyrolactone in small portions, maintaining the temperature between 50 and 60°C for 90 minutes.

-

Quenching and Neutralization: Add the reaction mixture to a mixture of ice and 5% sodium hydroxide with stirring. Maintain the temperature below 35°C and the pH between 9 and 9.5 for 2 hours.

-

Isolation of Crude Product: Filter the mixture under vacuum. Precipitate the phenylbutyric acid from the aqueous fraction by adding ice and hydrochloric acid. Isolate the crude (93.7%-94.3%) 4-phenylbutyric acid by vacuum filtration.[3][4]

-

Purification: Dissolve the crude acid in 5% sodium hydroxide and agitate with carbon tetrachloride for 15 minutes. Remove the carbon tetrachloride layer. Mix the 4-phenylbutyric acid solution with acetone, methanol, and a small amount of activated charcoal for 15 minutes at ambient temperature. Filter the mixture and acidify with HCl. Isolate the crystals of 4-phenylbutyric acid (81.15% yield) and dry by lyophilization. HPLC analysis indicates 99.87% purity of the final product.[4]

Pharmacological Activities and Structure-Activity Relationships

The biological effects of this compound derivatives are closely linked to their chemical structures. Understanding these structure-activity relationships (SAR) is crucial for the design of new and improved therapeutic agents.

Phenibut and its Analogues: GABA Receptor Modulation

Phenibut acts as a GABA-mimetic, primarily at GABAB receptors and to a lesser extent at GABAA receptors.[5] The pharmacological activity of racemic phenibut is mainly attributed to its (R)-enantiomer.[6]

Table 1: GABAB Receptor Binding Affinities of Phenibut Enantiomers and Baclofen [7]

| Compound | Affinity Constant (Ki, µM) |

| Racemic Phenibut | 177 ± 2 |

| (R)-Phenibut | 92 ± 3 |

| Baclofen | 6.0 ± 1 |

Note: Affinity constants were determined by radioligand binding experiments using the selective GABAB receptor antagonist [3H]CGP54626.

The data in Table 1 clearly indicates that (R)-phenibut has a higher affinity for the GABAB receptor compared to the racemic mixture. Baclofen, a chlorinated analogue of phenibut, exhibits significantly higher affinity, highlighting the impact of substitution on the phenyl ring. SAR studies on baclofen analogues have shown that the phenyl, amino, and carboxyl groups are all important for binding to the GABAB receptor.[8]

4-Phenylbutyric Acid: Chemical Chaperone and ER Stress Modulator

4-PBA functions as a chemical chaperone by interacting with the hydrophobic domains of misfolded proteins, thereby preventing their aggregation and facilitating correct protein folding.[9] This activity is central to its therapeutic effect in diseases associated with ER stress.

Table 2: Effect of 4-PBA on ER Stress Marker Expression in Hyperoxia-Induced Acute Lung Injury [8]

| ER Stress Marker | Hyperoxia | Hyperoxia + 4-PBA |

| GRP78 | Increased | Decreased |

| p-PERK | Increased | Decreased |

| p-IRE1α | Increased | Decreased |

| ATF6 | Increased | Decreased |

| ATF4 | Increased | Decreased |

| CHOP | Increased | Decreased |

| p-eIF2α | Increased | Decreased |

Note: The table summarizes the qualitative changes in the expression of key ER stress markers in response to hyperoxia and treatment with 4-PBA. Quantitative data from Western blot analysis showed a significant reduction in the expression of these markers with 4-PBA treatment.[1][8]

These findings demonstrate that 4-PBA effectively mitigates the upregulation of key proteins in the unfolded protein response (UPR) pathway, thereby reducing ER stress.

Signaling Pathways

The therapeutic effects of this compound derivatives are mediated through their interaction with specific signaling pathways.

Phenibut and the GABAB Receptor Signaling Pathway

As a GABAB receptor agonist, phenibut modulates neuronal excitability. The activation of GABAB receptors, which are G-protein coupled receptors (GPCRs), initiates a signaling cascade that leads to the inhibition of neuronal activity.

Caption: Phenibut-mediated GABAB receptor signaling pathway.

Activation of the GABAB receptor by phenibut leads to the dissociation of the associated G-protein into its αi/o and βγ subunits. The αi/o subunit inhibits adenylyl cyclase, reducing the production of cyclic AMP (cAMP). The βγ subunit directly activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to an efflux of potassium ions, hyperpolarization of the neuronal membrane, and subsequent inhibition of neuronal firing.[10][11]

4-Phenylbutyric Acid and the Unfolded Protein Response (UPR) Pathway

4-PBA mitigates cellular stress by modulating the unfolded protein response (UPR), a signaling network activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum.

Caption: 4-PBA modulation of the Unfolded Protein Response pathway.

Under ER stress, the chaperone GRP78 dissociates from three sensor proteins: PERK, IRE1α, and ATF6, leading to their activation. 4-PBA helps to alleviate ER stress, which can reduce the activation of these UPR branches. For example, by reducing the load of unfolded proteins, 4-PBA can decrease the phosphorylation of PERK, which in turn reduces the phosphorylation of eIF2α and the subsequent translation of ATF4 and expression of the pro-apoptotic factor CHOP.[8][12]

Potential Applications in Drug Development

The diverse pharmacological activities of this compound derivatives make them attractive candidates for the development of new therapies.

-

Neurological and Psychiatric Disorders: The anxiolytic, nootropic, and neuroprotective effects of phenibut and its analogues suggest their potential in treating anxiety disorders, cognitive impairment, and neurodegenerative diseases.[5]

-

Metabolic Diseases: 4-PBA is already used for urea cycle disorders and is being investigated for its potential in treating other metabolic diseases, such as type 2 diabetes, due to its ability to improve insulin sensitivity and reduce ER stress.

-

Cancer: 4-PBA has shown anti-cancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines, partly through its activity as a histone deacetylase (HDAC) inhibitor.[9]

-

Genetic Diseases: The chemical chaperone activity of 4-PBA makes it a promising therapeutic strategy for genetic diseases caused by protein misfolding, such as cystic fibrosis.

Conclusion

This compound and its derivatives represent a versatile class of compounds with significant therapeutic promise. This technical guide has provided a detailed overview of their synthesis, pharmacological activities, and mechanisms of action. The experimental protocols and data presented herein offer a valuable resource for researchers and drug developers. Further investigation into the structure-activity relationships and signaling pathways of these compounds will undoubtedly pave the way for the development of novel and effective therapies for a wide range of human diseases.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 4-Amino-3-phenylbutanoic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. G protein-activated inwardly rectifying potassium channels as potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. [Studies of synthesis and structure-activity relationships of analogs of the muscle relaxant--baclofen] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ethyl 3-oxo-4-phenylbutanoate synthesis - chemicalbook [chemicalbook.com]

- 9. GABA B receptor activation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Inhibition of G Protein-Activated Inwardly Rectifying K+ Channels by Phencyclidine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GABA(B)-agonistic activity of certain baclofen homologues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Therapeutic Potential of 3-Phenylbutyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylbutyric acid (3-PBA), a derivative of the short-chain fatty acid butyrate, has emerged as a molecule of significant therapeutic interest. Initially approved for the management of urea cycle disorders, its multifaceted mechanisms of action, including histone deacetylase (HDAC) inhibition, chemical chaperoning, and ammonia scavenging, have prompted investigation into a broader range of clinical applications. This technical guide provides a comprehensive review of the current state of knowledge on the therapeutic potential of 3-PBA, with a focus on quantitative data from preclinical and clinical studies, detailed experimental methodologies, and the molecular signaling pathways it modulates. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the exploration of 3-PBA and its derivatives as potential therapeutic agents.

Core Mechanisms of Action

This compound exerts its therapeutic effects through three primary mechanisms:

-

Ammonia Scavenging: In the treatment of urea cycle disorders, 3-PBA provides an alternative pathway for nitrogen waste excretion. It is metabolized to phenylacetate, which conjugates with glutamine to form phenylacetylglutamine, a substance readily excreted in the urine. This process effectively removes excess ammonia from the bloodstream.[1][2]

-

Histone Deacetylase (HDAC) Inhibition: 3-PBA is a pan-HDAC inhibitor, leading to the acetylation of histone and non-histone proteins. This epigenetic modification results in a more open chromatin structure, thereby altering gene expression. This mechanism is central to its potential anti-cancer effects, as it can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.[2][3]

-

Chemical Chaperone Activity: 3-PBA can act as a chemical chaperone, facilitating the proper folding of misfolded proteins and alleviating endoplasmic reticulum (ER) stress.[1][2][4] This property is being explored in the context of protein-misfolding diseases such as cystic fibrosis and neurodegenerative disorders.[4]

Therapeutic Applications and Quantitative Data

The diverse mechanisms of 3-PBA have led to its investigation in a variety of diseases. The following tables summarize key quantitative data from preclinical and clinical studies.

Table 1: In Vitro Anticancer Activity of this compound and its Derivatives

| Cell Line | Cancer Type | Compound | IC50 Value | Citation |

| CAL27 | Oral Squamous Cell Carcinoma | Sodium Phenylbutyrate | 4.0 mM | [5] |

| HSC3 | Oral Squamous Cell Carcinoma | Sodium Phenylbutyrate | 3.7 mM | [5] |

| SCC4 | Oral Squamous Cell Carcinoma | Sodium Phenylbutyrate | 3.0 mM | [5] |

| A375 | Melanoma | 3-PBA | ~8.94 mM | [6] |

| A549 | Lung Carcinoma | 3-PBA | ~9.75 mM | [6] |

| MCF7 | Breast Carcinoma | 3-PBA | ~10.68 mM | [6] |

| MDA-MB-231 | Breast Carcinoma | 3-PBA | ~11.66 mM | [6] |

| A375 | Melanoma | Compound 53 (PBA conjugate) | 2.22 µM | [6] |

| A549 | Lung Carcinoma | Compound 53 (PBA conjugate) | 4.72 µM | [6] |

| MCF7 | Breast Carcinoma | Compound 53 (PBA conjugate) | 6.02 µM | [6] |

| MDA-MB-231 | Breast Carcinoma | Compound 53 (PBA conjugate) | 3.71 µM | [6] |

Table 2: Clinical Trial Data for Sodium Phenylbutyrate in Urea Cycle Disorders

| Study Population | Intervention | Outcome Measure | Result | Citation |

| 10 Adult UCD Patients | Glycerol Phenylbutyrate (GPB) vs. Sodium Phenylbutyrate (NaPBA) | 24-hour Ammonia AUC | ~30% lower on GPB (26.2 vs. 38.4 µmol/L) | [7] |

| 10 Adult UCD Patients | GPB vs. NaPBA | Ammonia Cmax | Lower on GPB (56.3 vs. 79.1 µmol/L) | [7] |

| Pediatric UCD Patients | GPB vs. NaPBA | Ammonia levels | ~25% lower on GPB | [4] |

Table 3: Clinical Trial Data for Sodium Phenylbutyrate-Taurursodiol (PB-TURSO) in Amyotrophic Lateral Sclerosis (CENTAUR Trial)

| Outcome Measure | PB-TURSO Group | Placebo Group | Result | Citation |

| Median Overall Survival | 25.0 months | 18.5 months | 6.5-month longer survival (HR: 0.56) | [3][8][9] |

| Risk of Death | 44% lower risk | [8][9] | ||

| Median Tracheostomy/PAV-free Survival | 7.3 months longer | [10] | ||

| Risk of Death or Tracheostomy/PAV | 47% lower risk (HR: 0.53) | [10] | ||

| Risk of First Hospitalization | 44% lower risk (HR: 0.56) | [10] | ||

| Plasma YKL-40 Concentration (Week 24) | Decreased by ~20% | p=0.008 | [2][7] | |

| Plasma CRP Concentration (Week 24) | Decreased by ~30% | p=0.048 | [2][7] |

Table 4: Clinical Trial Data for 4-Phenylbutyric Acid in Cystic Fibrosis (ΔF508-homozygous patients)

| Intervention | Outcome Measure | Result | Citation |

| 19 g/day for 1 week | Nasal Potential Difference (NPD) | Statistically significant improvement in CFTR function | [1][11] |

| 20 g/day for 1 week | Nasal Potential Difference (NPD) | Statistically significant induction of chloride transport | [12] |

Experimental Protocols

In Vitro IC50 Determination in Cancer Cell Lines

Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-PBA on the proliferation of cancer cells.

Methodology (based on MTT assay): [13]

-

Cell Culture: Cancer cell lines (e.g., CAL27, HSC3, SCC4) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.

-

Drug Treatment: A stock solution of sodium phenylbutyrate is prepared and serially diluted to a range of concentrations. The culture medium is replaced with medium containing the different concentrations of 3-PBA, with a vehicle control (medium alone).

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Assay: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The MTT is reduced by metabolically active cells to form formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.[14][15]

Preclinical Evaluation in an Alzheimer's Disease Mouse Model (Tg2576)

Objective: To assess the in vivo efficacy of 3-PBA in a transgenic mouse model of Alzheimer's disease.

-

Animal Model: Tg2576 mice, which overexpress a mutant form of human amyloid precursor protein (APP) with the Swedish mutation, are used.[18] These mice develop age-dependent amyloid-β (Aβ) plaques and cognitive deficits.

-

Drug Administration: 3-PBA is administered to the mice, typically via intraperitoneal injection or in the drinking water. Dosages and treatment durations vary between studies (e.g., 200 mg/kg/day for 6 months).[20]

-

Behavioral Testing: A battery of behavioral tests is conducted to assess cognitive function, including:

-

Morris Water Maze: To evaluate spatial learning and memory.

-

Y-maze: To assess spatial working memory.

-

Fear Conditioning: To measure associative learning and memory.

-

-

Biochemical and Histological Analysis: After the treatment period, brain tissue is collected for:

-

Immunohistochemistry: To quantify Aβ plaque burden and assess neuroinflammation (e.g., staining for GFAP).

-

Western Blotting: To measure the levels of proteins involved in synaptic plasticity (e.g., PSD95, synaptophysin) and tau phosphorylation.

-

ELISA: To quantify soluble and insoluble Aβ levels.

-

-

Data Analysis: Behavioral data is analyzed using appropriate statistical tests (e.g., ANOVA) to compare the performance of treated and untreated transgenic mice with wild-type controls. Biochemical and histological data are also statistically analyzed to determine the effect of 3-PBA on AD-related pathology.

Clinical Trial Protocol for Urea Cycle Disorders

Objective: To evaluate the safety and efficacy of an ammonia-scavenging agent in patients with urea cycle disorders.

Methodology (based on a switch-over study design): [4]

-

Patient Population: Patients with a confirmed diagnosis of a urea cycle disorder who are on a stable dose of a standard-of-care ammonia-scavenging agent (e.g., sodium phenylbutyrate).

-

Study Design: An open-label, fixed-sequence switch-over study. Patients are first maintained on their current treatment for a baseline period (e.g., 7 days). They are then switched to the investigational drug at an equimolar dose for the same duration.

-

Dietary Control: Patients are placed on a controlled diet to ensure consistent nitrogen intake throughout the study.

-

Pharmacokinetic and Pharmacodynamic Assessments:

-

24-hour Blood Sampling: Blood samples are collected at multiple time points over a 24-hour period at the end of each treatment phase to measure plasma ammonia levels and drug metabolite concentrations (e.g., phenylacetic acid, phenylacetylglutamine).[8][21][22]

-

24-hour Urine Collection: Urine is collected over 24 hours to measure the excretion of nitrogenous waste products (e.g., phenylacetylglutamine).

-

-

Safety Monitoring: Adverse events, vital signs, and clinical laboratory parameters are monitored throughout the study.

-

Data Analysis: Ammonia levels (e.g., 24-hour area under the curve) and pharmacokinetic parameters are compared between the two treatment periods using appropriate statistical methods to assess non-inferiority or superiority of the investigational drug.

Clinical Trial Protocol for Amyotrophic Lateral Sclerosis (CENTAUR Trial)

Objective: To evaluate the efficacy and safety of a combination of sodium phenylbutyrate and taurursodiol in individuals with ALS.

-

Patient Population: Adults with a definite diagnosis of ALS, with symptom onset within the previous 18 months.

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial. Participants are randomized (e.g., 2:1 ratio) to receive the active drug combination or a matching placebo.

-

Intervention: The active drug consists of a co-formulation of sodium phenylbutyrate (e.g., 3 g) and taurursodiol (e.g., 1 g), administered orally.

-

Primary and Secondary Endpoints:

-

Primary Endpoint: Rate of decline in the Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R) score over a specified period (e.g., 24 weeks).

-

Secondary Endpoints: Survival, time to tracheostomy or permanent assisted ventilation, respiratory function (e.g., slow vital capacity), and muscle strength.

-

-

Biomarker Analysis: Blood samples are collected at baseline and at regular intervals to measure biomarkers of neuroinflammation (e.g., YKL-40, C-reactive protein) and axonal injury.

-

Open-Label Extension: After the double-blind phase, participants may be offered the opportunity to enroll in an open-label extension phase where all receive the active drug.

-

Data Analysis: The primary endpoint is analyzed using a mixed-effects model to compare the rate of decline between the treatment and placebo groups. Survival analysis is performed using methods such as the Kaplan-Meier estimator and Cox proportional hazards models.[20][24]

Nasal Potential Difference (NPD) Measurement in Cystic Fibrosis

Objective: To assess in vivo CFTR function in the nasal epithelium.

Methodology: [1][3][9][11][12]

-

Principle: The NPD measurement assesses the voltage difference across the nasal epithelium, which is generated by ion transport. It can differentiate between sodium absorption (mediated by ENaC) and chloride secretion (mediated by CFTR).

-

Procedure:

-

A reference electrode is placed on the forearm.

-

An exploring electrode is placed in the nostril, and the nasal mucosa is sequentially perfused with different solutions.

-

Basal Potential: A Ringer's solution is first perfused to establish the baseline potential difference.

-

Amiloride Perfusion: A solution containing amiloride (an ENaC blocker) is perfused, which depolarizes the epithelium, and the magnitude of this change reflects sodium transport.

-

Chloride-Free Solution with Isoproterenol: A chloride-free solution containing a β-adrenergic agonist like isoproterenol is then perfused to stimulate CFTR-mediated chloride secretion, which hyperpolarizes the epithelium. The magnitude of this change reflects CFTR function.

-

-

Data Analysis: The changes in potential difference in response to each solution are measured and compared to reference values from healthy individuals and individuals with cystic fibrosis. An improvement in the response to the chloride-free solution with isoproterenol after treatment with a CFTR modulator like 3-PBA indicates a partial restoration of CFTR function.

Signaling Pathways Modulated by this compound

Akt/p21(WAF1) Signaling Pathway